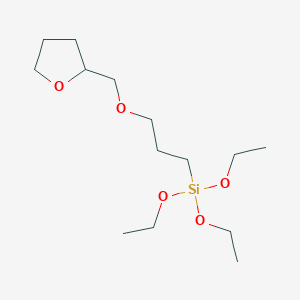
Triethoxy(3-((tetrahydrofuran-2-yl)methoxy)propyl)silane
Cat. No. B8659121
M. Wt: 306.47 g/mol
InChI Key: VNMQOCYXFWAWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08779080B2
Procedure details


A 1 liter 3 neck flask equipped with a magnetic stirrer, pot thermometer, dry-ice condenser and an addition funnel was charged with 106.6 g of allyloxymethyltetrahydrofuran. The flask was heated to 80° C., and 8.7 g of triethoxysilane was added, followed by 0.5 g of Karstedt's catalyst with a Pt concentration of 2%. An exotherm was observed and an additional 120.6 g of triethoxysilane was added while maintaining the temperature between 80°-100° C. After the addition was complete, an additional 0.25 g of Karstedt's catalyst was added, and the mixture was heated to 90° C. for 1 hour. The mixture was distilled through a short Vigreux column. Tetrahydrofurfuryloxypropyltriethoxysilane (98.7% purity by GC) was obtained in 60% yield, having a boiling point of 130° C./3 mm and a density at 25° C. of 0.9899.


[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
Karstedt's catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Five

[Compound]
Name
Karstedt's catalyst
Quantity
0.25 g
Type
catalyst
Reaction Step Six

[Compound]
Name
3
Quantity
1 L
Type
solvent
Reaction Step Seven

Yield
98.7%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][O:7]1)[CH:2]=[CH2:3].[CH2:11]([O:13][SiH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])[CH3:12]>>[CH2:5]([O:4][CH2:1][CH2:2][CH2:3][Si:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:13][CH2:11][CH3:12])[CH:6]1[O:7][CH2:8][CH2:9][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
106.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OCC1OCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Step Three
[Compound]
|
Name
|
Pt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
120.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Step Five
[Compound]
|
Name
|
Karstedt's catalyst
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
Karstedt's catalyst
|
|
Quantity
|
0.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
3
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 80°-100° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 90° C. for 1 hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was distilled through a short Vigreux column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1CCCO1)OCCC[Si](OCC)(OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
